molecular formula C18H13FN4OS2 B2410640 N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 731781-11-6

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No. B2410640
CAS RN: 731781-11-6
M. Wt: 384.45
InChI Key: JNGJNDMLOPOHOG-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C18H13FN4OS2 and its molecular weight is 384.45. The purity is usually 95%.
BenchChem offers high-quality N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Studies and Disposition

  • Metabolism and Disposition in Humans: Studies have elucidated the metabolism and disposition of related compounds, showing a detailed metabolic pathway and disposition after administration. For instance, the metabolism of a GABA receptor partial agonist was well-tolerated and involved significant renal and metabolic components, with oxidative deamination being a primary pathway (Shaffer et al., 2008).

Potential Therapeutic Uses

  • Orexin Receptor Antagonism for Insomnia Treatment: The compound SB-649868, acting as an orexin receptor antagonist, has been explored for insomnia treatment. Its metabolism, disposition, and elimination in humans were studied, revealing insights into its pharmacokinetics and potential therapeutic application (Renzulli et al., 2011).

Diagnostic and Imaging Applications

  • Hypoxia Imaging in Cancer: Compounds like EF5, labeled with fluorine, have been used to image hypoxia in cancer patients. Such studies are crucial for understanding tumor microenvironments and tailoring therapeutic approaches, as demonstrated in squamous cell carcinoma of the head and neck (Komar et al., 2008).

Pharmacokinetic Studies

  • Pharmacokinetics of Related Compounds: The pharmacokinetics of compounds like benznidazole and mirabegron have been extensively studied, providing insights into their absorption, metabolism, excretion, and overall bioavailability in humans. Such studies are fundamental for understanding the drug's behavior in the human body and guiding dosage and administration strategies (Raaflaub, 1979; Takusagawa et al., 2012).

properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4OS2/c19-12-6-7-13-15(8-12)26-18(21-13)23-16(24)10-25-17-20-9-14(22-17)11-4-2-1-3-5-11/h1-9H,10H2,(H,20,22)(H,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGJNDMLOPOHOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)SCC(=O)NC3=NC4=C(S3)C=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide

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